N1-(1-phenylethyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-(1-Phenylethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a central oxalyl core bridging two aromatic substituents: a 1-phenylethyl group at the N1 position and a pyridin-3-yl (3-pyridyl) group at the N2 position.
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-pyridin-3-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(12-6-3-2-4-7-12)17-14(19)15(20)18-13-8-5-9-16-10-13/h2-11H,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCMTFJMDRXQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation with Oxalyl Chloride
The traditional synthesis involves reacting oxalyl chloride with 1-phenylethylamine to form the monoamide intermediate, followed by coupling with pyridin-3-amine. This method requires strict temperature control (0–5°C) to minimize diacyl chloride hydrolysis.
Procedure :
- Monoamide Formation : 1-Phenylethylamine (1.0 eq.) is added dropwise to oxalyl chloride (1.1 eq.) in tetrahydrofuran (THF) at 0°C. Triethylamine (2.5 eq.) neutralizes HCl byproduct.
- Intermediate Isolation : The monoamide precipitates as a white solid after 2 hours, filtered and washed with cold ether.
- Second Amidation : The monoamide reacts with pyridin-3-amine (1.2 eq.) in THF at 70°C for 4 hours, yielding the target compound after chromatographic purification.
Challenges :
- Competing symmetrical byproduct formation (up to 30%).
- Low functional group tolerance due to oxalyl chloride’s high reactivity.
Solid-State Cross-Coupling Methods
Copper-Catalyzed Mechanochemical Synthesis
A breakthrough method utilizes electromagnetic milling (EMM) to enable solvent-free coupling between aryl halides and amines. This approach achieves near-quantitative yields under ambient conditions.
Optimized Conditions :
Mechanism :
The copper catalyst facilitates oxidative addition of the aryl halide, followed by transmetalation with the amine. Cesium carbonate acts as both base and grinding auxiliary, enhancing molecular diffusion.
Ligand-Assisted Catalytic Systems
Role of N,N’-Di(naphthalen-1-yl)oxalamide (L2)
Ligand L2, synthesized from naphthalen-1-amine and oxalyl chloride, coordinates copper to stabilize the active catalytic species. Comparative studies show L2 outperforms other ligands (e.g., L1, L4–L6) due to its π-stacking interactions with aromatic substrates.
Ligand Synthesis Data :
| Ligand | Amine Source | Yield | Key Spectral Data (¹H NMR, DMSO-d₆) |
|---|---|---|---|
| L2 | Naphthalen-1-amine | 78% | δ 11.00 (s, 2H), 8.00–7.60 (m, 14H) |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N1-(1-phenylethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl or pyridin-3-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides with different functional groups.
Scientific Research Applications
N1-(1-phenylethyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(1-phenylethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations:
Substituent Influence on Bioactivity :
- Aromatic Electron Density : Electron-rich N1 substituents (e.g., 2,4-dimethoxybenzyl in S336) correlate with flavor-enhancing properties, likely due to interactions with taste receptors (hTAS1R1/hTAS1R3) . In contrast, halogenated aryl groups (e.g., 4-chlorophenyl in HIV inhibitors) enhance antiviral potency by promoting hydrophobic interactions with viral envelope proteins .
- Heterocyclic Moieties : Pyridine (S336) and thiazole (compounds 13–15) rings contribute to receptor binding via π-π interactions and hydrogen bonding. For example, the pyridin-2-yl group in S336 stabilizes the umami receptor complex , while thiazole-pyrrolidine hybrids in HIV inhibitors disrupt gp120-CD4 binding .
Synthetic Accessibility: Yield and Complexity: Compounds with methoxy or small alkyl groups (e.g., S336, compound 28) are synthesized in moderate yields (35–64%) via standard oxalamide coupling . In contrast, sterically hindered derivatives (e.g., indenyl-guanidino oxalamides) require multi-step protocols and chiral resolution, resulting in lower yields (36–53%) .
Toxicological and Regulatory Profiles: Safety: S336 exhibits a high NOEL (100 mg/kg/day) due to rapid hydrolysis and glucuronidation, supporting its regulatory approval as a flavor additive . Conversely, halogenated oxalamides (e.g., compound 28) lack comprehensive toxicity data, necessitating further evaluation for therapeutic use .
Biological Activity
N1-(1-phenylethyl)-N2-(pyridin-3-yl)oxalamide is an organic compound belonging to the oxalamide class, notable for its unique structural features that confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by an oxalamide functional group, which consists of two amide groups linked by an oxalyl moiety. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 256.30 g/mol
- SMILES Notation :
O=C(NCC(C)c1ccccc1)C(=O)N(c2ccccn2)
This configuration allows for interactions with various biological targets, making it a subject of research in medicinal chemistry.
This compound primarily exerts its biological effects through:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity and thereby modulating biological pathways. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression.
- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma) . The following table summarizes the cytotoxic effects observed in these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Induces apoptosis |
| HCT116 | 20 | Cell cycle arrest |
| A431 | 18 | Inhibits cell proliferation |
3. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes critical for tumor growth and metastasis. For example, it has demonstrated effective inhibition of receptor tyrosine kinases, which are pivotal in cancer signaling pathways .
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with significant apoptosis observed at concentrations above 10 µM.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action through molecular docking simulations. The findings suggested that the compound effectively binds to the ATP-binding site of specific kinases, providing insights into its potential as a targeted therapy for cancers driven by these enzymes.
Q & A
Q. What are the optimal synthetic routes and characterization methods for N1-(1-phenylethyl)-N2-(pyridin-3-yl)oxalamide?
The synthesis typically involves coupling phenethylamine derivatives with pyridin-3-yl oxalic acid precursors. Key steps include:
- Amide bond formation : Reacting activated oxalic acid derivatives (e.g., oxalyl chloride) with N-substituted amines under inert conditions .
- Purification : Use column chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) .
- Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). Purity is validated using HPLC (≥95%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic analysis : -NMR peaks for aromatic protons (δ 7.2–8.5 ppm) and amide NH signals (δ 10–11 ppm) are critical .
- Mass spectrometry : LC-MS (APCI+) confirms molecular ion peaks (e.g., m/z 402.28 [M+H] for related oxalamides) .
- Chromatography : HPLC with UV detection at 254 nm ensures purity (>95%) .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Target modulation : The oxalamide core acts as a hydrogen bond donor/acceptor, enabling interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs). The pyridinyl group may enhance binding to hydrophobic pockets .
- Pathway interference : Preliminary studies on analogous compounds suggest inhibition of viral entry (e.g., HIV via CD4-binding site disruption) or modulation of neurotransmitter signaling (e.g., dopamine receptors) .
Q. How can pharmacokinetic properties (ADME) be evaluated for this compound?
- In vitro assays : Use Caco-2 cells for permeability studies and liver microsomes for metabolic stability .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess unbound fraction .
- In vivo pharmacokinetics : Administer in rodent models and measure plasma concentrations via LC-MS/MS. Key parameters include , , and bioavailability .
Q. How should researchers address contradictions in reported biological activity data?
- Comparative studies : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
- Structure-activity relationships (SAR) : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to identify critical pharmacophores .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) to identify trends in IC values or toxicity profiles .
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
- Solvent optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) in coupling reactions .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
Methodological Challenges and Solutions
Q. What are the key challenges in designing in vivo studies for this compound?
- Dosage formulation : Address poor aqueous solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .
- Toxicity screening : Conduct acute toxicity tests in zebrafish or rodents, focusing on hepatorenal biomarkers (ALT, creatinine) .
- Blood-brain barrier (BBB) penetration : Evaluate logP values (>3 suggests CNS penetration) or use in vitro BBB models .
Q. How can computational tools enhance research on this compound?
- Molecular docking : Use AutoDock or Schrödinger to predict binding modes with targets like HIV gp120 or dopamine receptors .
- QSAR modeling : Train models on oxalamide derivatives to predict ADME/toxicity .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
